molecular formula C17H11Cl2N3OS2 B4761589 2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4761589
M. Wt: 408.3 g/mol
InChI Key: FVHUUQXSWVIQGY-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a quinazoline core fused with a thiadiazole ring, and a 3,4-dichlorobenzyl group attached via a sulfanyl linkage

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanylmethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS2/c18-12-6-5-10(7-13(12)19)8-24-9-15-21-22-16(23)11-3-1-2-4-14(11)20-17(22)25-15/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHUUQXSWVIQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CSCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the quinazoline intermediate with thiosemicarbazide under acidic conditions, followed by oxidative cyclization.

    Attachment of the 3,4-Dichlorobenzyl Group: The final step involves the nucleophilic substitution of the thiadiazole-quinazoline intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline core or the thiadiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleoph

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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